BE“GHE Foundational & Exploratory

Check Availability & Pricing

o-Phenetidine: A Comprehensive Spectral and
Reference Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: o-Phenetidine

Cat. No.: B1212927

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a centralized resource for the spectral database and
reference information of o-phenetidine. The following sections detail its chemical and physical
properties, present a compilation of its spectral data, and outline generalized experimental
protocols for its analysis. This document is intended to support research, development, and
quality control activities involving this compound.

Chemical and Physical Properties

o-Phenetidine, also known as 2-ethoxyaniline, is a reddish-brown oily liquid.[1] It is a
substituted aniline and an aromatic ether used in the manufacture of dyes and
pharmaceuticals.[2] Key identifying information and physical properties are summarized in the

tables below.
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Identifier Value

IUPAC Name 2-ethoxyaniline[1]

CAS Number 94-70-2[1]

Molecular Formula C8H11NO[1]

Molecular Weight 137.18 g/mol [1]

inChi INChl=1S/C8H11NO/c1-2-10-8-6-4-3-5-
7(8)9/h3-6H,2,9H2,1H3

InChlKey ULHFFAFDSSHFDA-UHFFFAOYSA-N

SMILES CCOC1=CC=CC=C1N

Physical Property Value

Melting Point -4 °C[3]

Boiling Point 232-234 °C at 1013 hPa][3]

Density 1.05 g/cm3 at 20 °CJ3]

Vapor Pressure 1 hPa at 67 °C[3]

Flash Point 110 °C (closed cup)[3]

Autoignition Temperature 425 °CJ3]

Water Solubility 0.5-1.0 g/100 mL at 24.5 °C

Spectral Database

The following tables summarize the key spectral data available for o-phenetidine, including
Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)
Spectroscopy.

Mass Spectrometry (GC-MS)
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Mass to Charge (m/z)

Relative Intensity

137 74.2%
109 65.5%
108 99.9%
80 69.7%
53 17.2%

Source: PubChem CID 7203, Experimental GC-MS data. lonization energy of 70 eV.

Infrared (IR) Spectroscopy

Wavenumber (cm~?)

Transmittance (%)

Assighment

~3450 Strong N-H stretch (asymmetric)
~3350 Strong N-H stretch (symmetric)
~3050 Medium C-H stretch (aromatic)
) C-H stretch (aliphatic,
~2980 Medium )
asymmetric)
) C-H stretch (aliphatic,
~2930 Medium ]
symmetric)
~1620 Strong N-H bend
~1510 Strong C=C stretch (aromatic)
~1240 Strong C-O-C stretch (asymmetric)
~1040 Strong C-O-C stretch (symmetric)
C-H bend (ortho-disubstituted
~740 Strong

aromatic)

Note: Peak positions and intensities are approximate and can vary based on the experimental

conditions.
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H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.8 m 4H Aromatic protons
~4.0 q 2H -O-CHz2-CHs
~3.8 brs 2H -NH2
~1.4 t 3H -O-CH2-CHs

Solvent and frequency not specified in the reference data.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (6) ppm Assignment
~147.0 C-O

~137.0 C-N

~121.0 Aromatic CH
~118.0 Aromatic CH
~115.0 Aromatic CH
~112.0 Aromatic CH
~64.0 -O-CH2-CHs
~15.0 -O-CH2-CHs

Solvent and frequency not specified in the reference data.

Experimental Protocols

Detailed experimental protocols for the acquisition of the reference spectra for o-phenetidine
are not consistently available in public databases. The following sections provide generalized
methodologies for the techniques mentioned above. These should be adapted and optimized
for the specific instrumentation and analytical goals.
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Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile and semi-volatile organic compounds like o-
phenetidine.

Click to download full resolution via product page
Figure 1. Generalized workflow for the analysis of o-phenetidine by GC-MS.
Methodology:
e Sample Preparation:
o Accurately weigh a sample containing o-phenetidine.

o Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a

known volume.
o Add an internal standard for quantitative analysis.
e GC-MS System:
o Gas Chromatograph:

= Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25
pm film thickness) is typically used.

» Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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» Inlet: Split/splitless injector, with an injection volume of 1 pL.

» Temperature Program: An initial temperature of around 60-80°C, held for a few minutes,
followed by a ramp to a final temperature of 250-300°C.

o Mass Spectrometer:
= |onization: Electron lonization (EI) at a standard energy of 70 eV.
» Mass Analyzer: Quadrupole or lon Trap.

» Scan Range: A mass range of approximately 40-400 amul.
e Data Analysis:

Identify the o-phenetidine peak in the total ion chromatogram based on its retention time.

[¢]

o Extract the mass spectrum of the identified peak.

o Confirm the identity of the compound by comparing the obtained mass spectrum with a
reference library (e.g., NIST).

o For quantitative analysis, calculate the concentration based on the peak area ratio of the

analyte to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule.
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Click to download full resolution via product page
Figure 2. General workflow for FTIR analysis of o-phenetidine.
Methodology:
e Sample Preparation:

o Neat Liquid: Place a drop of the liquid o-phenetidine between two salt plates (e.g., KBr,
NacCl) to form a thin film.

o Solution: Dissolve the o-phenetidine in an IR-transparent solvent (e.g., carbon
tetrachloride, chloroform) and place it in a liquid cell.

e FTIR Spectrometer:
o Acquire a background spectrum of the empty sample holder (or the solvent-filled cell).
o Place the prepared sample in the spectrometer.

o Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm~1). A typical
measurement involves co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm~1.

o Data Analysis:

o The background spectrum is automatically subtracted from the sample spectrum.
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o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

o Compare the obtained spectrum with a reference spectrum for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of the atoms within a molecule.

Click to download full resolution via product page
Figure 3. Generalized workflow for NMR analysis of o-phenetidine.
Methodology:
e Sample Preparation:

o Dissolve a small amount of o-phenetidine (typically 5-25 mg) in a deuterated solvent
(e.g., chloroform-d, DMSO-ds) in a vial.

o Add a small amount of an internal standard, typically tetramethylsilane (TMS).
o Transfer the solution to an NMR tube.

e NMR Spectrometer:
o Insert the NMR tube into the spectrometer.

o Tune the probe and shim the magnetic field to achieve homogeneity.
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o Acquire the desired NMR spectra (e.g., *H, 13C, and other relevant experiments like COSY
or HSQCQC).

o Data Analysis:

o Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase
correction, and baseline correction.

o Reference the chemical shifts to the TMS signal at O ppm.
o Integrate the signals in the *H spectrum to determine the relative number of protons.

o Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of
neighboring protons.

o Assign the signals in both *H and 3C spectra to the corresponding atoms in the o-
phenetidine molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1212927?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

